Pyrazine, 2-(2-propen-1-yloxy)-
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Overview
Description
Pyrazine, 2-(2-propen-1-yloxy)-: is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis. Its intricate structure and diverse properties make it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-(2-propen-1-yloxy)- typically involves the reaction of pyrazine with 2-propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Pyrazine, 2-(2-propen-1-yloxy)- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of environmentally benign methods and cost-effective processes is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-(2-propen-1-yloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine, 2-(2-propen-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism by which Pyrazine, 2-(2-propen-1-yloxy)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazine
- 2,5-Dimethylpyrazine
- Tetramethylpyrazine
- 2,3-Bis(2-pyridyl)pyrazine
- Pyrazine-2-amidoxime
- Pyrazine-2-thiocarboxamide
- 2-Amino-5-bromo-3-(methylamino)pyrazine
Uniqueness
Pyrazine, 2-(2-propen-1-yloxy)- stands out due to its unique propen-1-yloxy functional group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications where other pyrazine derivatives may not be as effective .
Properties
IUPAC Name |
2-prop-2-enoxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIZRLTKZNKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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